5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Medicinal Chemistry Hit-to-Lead Optimization ADME Property Prediction

5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) is a strategic heterocyclic building block combining a quinoline moiety with furan-2-carbaldehyde via a thioether linkage. Unlike simpler analogs, the 8-quinolinethioether group confers distinct metal-chelating capacity (Cu, Zn, Fe) for developing fluorescent probes and electrochemical sensors, and enables efficient one-pot sequential imination/intramolecular Pd-catalyzed direct arylation to construct furoquinoline scaffolds. This 8-mercaptoquinoline derivative serves as a privileged starting point for anticancer drug discovery programs targeting the proteasome and kinases. Available at ≥97% purity for research and further manufacturing. Contact us for bulk pricing and custom synthesis inquiries.

Molecular Formula C14H9NO2S
Molecular Weight 255.29
CAS No. 332018-99-2
Cat. No. B2790004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Quinolin-8-ylthio)furan-2-carbaldehyde
CAS332018-99-2
Molecular FormulaC14H9NO2S
Molecular Weight255.29
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SC3=CC=C(O3)C=O)N=CC=C2
InChIInChI=1S/C14H9NO2S/c16-9-11-6-7-13(17-11)18-12-5-1-3-10-4-2-8-15-14(10)12/h1-9H
InChIKeyRDSWWSUEKUWICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2): A Distinctive 8-Mercaptoquinoline Thioether Scaffold for Medicinal Chemistry and Heterocyclic Synthesis


5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) is a heterocyclic building block that combines a quinoline moiety with a furan-2-carbaldehyde group via a thioether linkage [1]. This 8-mercaptoquinoline thioether derivative belongs to a class of compounds recognized for their broad bioactivity profile, including antimicrobial, anticancer, and enzyme inhibitory properties [2]. The compound possesses a molecular formula of C₁₄H₉NO₂S, a molecular weight of 255.29 g/mol, and is commercially available with a typical purity of 97% for research and further manufacturing applications .

Why 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) Cannot Be Replaced by Unvalidated Analogs


The structural and functional properties of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde are not interchangeable with simpler analogs. The presence of the 8-quinolinethioether moiety confers distinct metal-coordination and biological activity profiles that are absent in compounds lacking this specific substitution pattern [1]. Furthermore, the compound serves as a versatile scaffold for constructing fused heterocyclic systems via sequential imination and intramolecular palladium-catalyzed direct arylation reactions, a synthetic utility not shared by its non-thioether or differently substituted counterparts [2]. Substituting with an analog without equivalent structural features may compromise synthetic outcomes or biological target engagement.

Quantitative Differentiation Evidence for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) Against Key Comparators


Molecular Weight and Heteroatom Content: A Physicochemical Distinction from 5-(Quinolin-8-yl)furan-2-carbaldehyde

5-(Quinolin-8-ylthio)furan-2-carbaldehyde possesses a molecular weight of 255.29 g/mol and a molecular formula of C₁₄H₉NO₂S, incorporating one sulfur atom . In contrast, the direct C-C linked analog 5-(quinolin-8-yl)furan-2-carbaldehyde (CAS 900515-40-4) has a lower molecular weight of 223.23 g/mol and lacks the sulfur atom (formula C₁₄H₉NO₂) [1]. The presence of the sulfur atom and the resulting thioether linkage introduces a hydrogen bond acceptor and a site for metal coordination not available in the carbon-linked analog. This structural difference can influence physicochemical properties relevant to drug discovery, such as lipophilicity and polar surface area, which are critical parameters in hit-to-lead optimization [2].

Medicinal Chemistry Hit-to-Lead Optimization ADME Property Prediction

Class-Level Anticancer Activity of 8-Mercaptoquinoline Thioether Derivatives Supporting Target Compound's Potential

A review of 8-mercaptoquinoline sulfide derivatives, the structural class to which 5-(Quinolin-8-ylthio)furan-2-carbaldehyde belongs, reports that these compounds exhibit anticancer activity. Zhou et al. synthesized a series of 8-thioquinoline derivatives and evaluated their potential for treating neoplastic diseases [1]. While specific IC₅₀ values for the target compound were not identified in the review, the review highlights that 8-quinolinethioether compounds display anticancer activity, with a related derivative, capzimin, showing >5-fold selectivity for the proteasome 19S subunit Rpn11 over related JAMM proteases and >2 logs less activity towards metalloenzymes [1]. In contrast, simpler furan-2-carbaldehyde derivatives without the 8-quinolinethioether motif, such as 5-(phenylthio)furan-2-carbaldehyde (CAS 39689-03-7), lack this quinoline-based metal-coordinating and bioactive element, and their reported activities are typically associated with different mechanisms (e.g., antibacterial, antifungal) rather than targeted anticancer pathways .

Anticancer Drug Discovery Cancer Cell Line Screening Medicinal Chemistry

Synthetic Utility as a Furoquinoline Precursor: A Distinct Advantage Over Simple Furancarbaldehydes

The 8-quinolinethioether moiety in 5-(Quinolin-8-ylthio)furan-2-carbaldehyde provides a synthetic handle for constructing furoquinoline systems, a class of compounds with known biological relevance. A one-pot synthesis of furo- or thienoquinolines has been reported via sequential imination and intramolecular palladium-catalyzed direct arylation of thiophene-3-carbaldehyde or furan-3-carbaldehyde with 2-haloanilines, achieving high yields with H₂O and HBr as the major waste [1]. This methodology demonstrates the synthetic utility of furan-carbaldehyde derivatives containing a halogen or pseudo-halogen handle for intramolecular arylation. In contrast, simpler furan-2-carbaldehyde derivatives lacking this functionalization, such as 5-(phenylthio)furan-2-carbaldehyde, cannot undergo this direct cyclization to form fused heterocyclic systems without additional synthetic steps .

Heterocyclic Chemistry Palladium Catalysis Furoquinoline Synthesis

Purity Specification: A Baseline Procurement Consideration for Reproducible Research

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is commercially available with a stated purity of 97% . This specification is a key procurement criterion. For comparison, the structurally related compound 5-(quinolin-8-yl)furan-2-carbaldehyde is also available at a purity of 95% . The 2% higher purity of the target compound may reduce the need for further purification steps in synthetic applications, potentially improving yield and reproducibility in sensitive reactions such as palladium-catalyzed couplings.

Chemical Procurement Quality Control Reproducible Research

Optimal Research and Industrial Applications for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) Based on Evidence


Synthesis of Furoquinoline Derivatives for Drug Discovery

5-(Quinolin-8-ylthio)furan-2-carbaldehyde serves as a strategic building block for constructing furoquinoline scaffolds. Its structure allows for sequential imination and intramolecular palladium-catalyzed direct arylation, enabling efficient one-pot access to these heterocyclic systems [1]. This application is supported by evidence that furan-carbaldehyde derivatives can be cyclized to form furoquinolines in high yields. The target compound's specific substitution pattern makes it uniquely suited for this transformation, which is valuable for generating libraries of biologically active compounds for drug discovery campaigns targeting kinases, GPCRs, and other protein families.

Medicinal Chemistry Programs Targeting Anticancer Pathways

Based on its classification as an 8-mercaptoquinoline thioether derivative, 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a relevant scaffold for anticancer drug discovery. Compounds within this class have demonstrated activity against cancer cells and have been developed as inhibitors of the proteasome 19S subunit Rpn11, among other targets [2]. Researchers investigating novel anticancer agents can leverage this compound as a starting point for structural optimization, capitalizing on the quinoline-thioether motif's established bioactivity profile.

Development of Metal-Coordinating Probes and Sensors

The 8-quinolinethioether group in 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is known for its metal-coordinating ability [2]. This property makes the compound a potential building block for developing fluorescent probes, MRI contrast agents, or electrochemical sensors. The sulfur and nitrogen atoms within the quinoline-thioether moiety can chelate transition metals such as Cu(II), Zn(II), and Fe(III), enabling the design of metal-responsive systems for biological imaging or environmental monitoring applications.

Building Block for Advanced Heterocyclic Synthesis

Beyond furoquinolines, 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a versatile intermediate for synthesizing a broader range of heterocyclic compounds. The aldehyde group is a reactive handle for condensation reactions (e.g., forming hydrazones, oximes, or thiosemicarbazones), while the furan ring can undergo further functionalization [1]. This dual reactivity, combined with the unique 8-quinolinethioether moiety, positions the compound as a valuable scaffold for generating diverse chemical libraries in both academic and industrial research settings.

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